Ethyl 6-methyl-2-[[2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 6-methyl-2-[[2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring multiple fused rings and functional groups, makes it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
The synthesis of Ethyl 6-methyl-2-[[2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of the pyrimidine ring: This step involves the condensation of suitable precursors to form the tetrahydropyrimidine ring system.
Functional group modifications: Various functional groups are introduced or modified through reactions such as acylation, alkylation, and esterification to obtain the final compound.
Industrial production methods for such complex molecules often involve optimization of reaction conditions, use of catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 6-methyl-2-[[2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, depending on the desired modifications.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 6-methyl-2-[[2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and can be used to study reaction mechanisms and pathways.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Due to its unique structure, it may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials or as a precursor for other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-2-[[2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Ethyl 6-methyl-2-[[2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives, such as:
Benzothiophene: The parent compound, which lacks the additional functional groups and fused rings present in the target compound.
2-Aminobenzothiophene: A derivative with an amino group, which may have different biological activities and chemical reactivity.
Benzothiophene-2-carboxylic acid: Another derivative with a carboxylic acid group, which can be used as a building block for further synthesis.
The uniqueness of Ethyl 6-methyl-2-[[2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1
Properties
IUPAC Name |
ethyl 6-methyl-2-[[2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S2/c1-4-32-25(31)21-16-8-6-14(3)10-18(16)34-23(21)27-19(29)11-28-12-26-22-20(24(28)30)15-7-5-13(2)9-17(15)33-22/h12-14H,4-11H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEHESUMILNBIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CN3C=NC4=C(C3=O)C5=C(S4)CC(CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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